Ethyl (6-amino-4-chloro-5-nitropyridin-2-yl)carbamate
Description
Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions
The systematic naming of ethyl (6-amino-4-chloro-5-nitropyridin-2-yl)carbamate follows established International Union of Pure and Applied Chemistry protocols for complex heterocyclic compounds containing multiple functional groups. The compound's Chemical Abstracts Service registry number 6506-86-1 provides a unique identifier for this specific molecular structure. According to International Union of Pure and Applied Chemistry nomenclature conventions, the compound can be designated as ethyl 6-amino-4-chloro-5-nitropyridin-2-ylcarbamate, reflecting the systematic approach to naming complex organic molecules with multiple substituents.
The hierarchical naming system prioritizes functional groups according to established precedence rules, with the carbamate moiety serving as the principal functional group in this structure. The pyridine ring system forms the core heterocyclic backbone, numbered according to standard conventions where the nitrogen atom occupies position 1. The systematic name incorporates positional descriptors that precisely locate each substituent: the amino group at position 6, the chloro substituent at position 4, and the nitro group at position 5 of the pyridine ring.
Alternative systematic names for this compound include carbamic acid, N-(6-amino-4-chloro-5-nitro-2-pyridinyl)-, ethyl ester, which emphasizes the carbamate functionality as an ester derivative of carbamic acid. This nomenclature variant follows the approach of treating carbamates as esters of the hypothetical carbamic acid, providing additional clarity regarding the compound's chemical classification and structural relationships.
| Nomenclature Parameter | Designation |
|---|---|
| International Union of Pure and Applied Chemistry Name | ethyl 6-amino-4-chloro-5-nitropyridin-2-ylcarbamate |
| Chemical Abstracts Service Number | 6506-86-1 |
| Alternative Systematic Name | carbamic acid, N-(6-amino-4-chloro-5-nitro-2-pyridinyl)-, ethyl ester |
| Molecular Formula | C8H9ClN4O4 |
| Molecular Weight | 260.63 g/mol |
Properties
IUPAC Name |
ethyl N-(6-amino-4-chloro-5-nitropyridin-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN4O4/c1-2-17-8(14)12-5-3-4(9)6(13(15)16)7(10)11-5/h3H,2H2,1H3,(H3,10,11,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLYIBLPNSTVJTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC(=C(C(=C1)Cl)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50983612 | |
| Record name | Ethyl hydrogen (6-amino-4-chloro-5-nitropyridin-2-yl)carbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50983612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6506-86-1 | |
| Record name | 6506-86-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167903 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC91010 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91010 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl hydrogen (6-amino-4-chloro-5-nitropyridin-2-yl)carbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50983612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Scheme
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | 6-amino-4-chloro-5-nitropyridine + ethyl chloroformate | Presence of base (e.g., triethylamine), anhydrous solvent, controlled temperature | Ethyl (6-amino-4-chloro-5-nitropyridin-2-yl)carbamate |
Mechanism: The amino group on the pyridine ring attacks the electrophilic carbonyl carbon of ethyl chloroformate, forming the carbamate linkage. The base neutralizes the released HCl, preventing side reactions.
Reaction conditions: The reaction is typically carried out under anhydrous conditions to avoid hydrolysis of ethyl chloroformate, with temperature control to optimize yield and minimize by-products.
Alternative and Supporting Synthetic Steps
Hydrolysis and Catalytic Hydrogenation for Derivative Preparation
Hydrolysis of the 4-chloro substituent in this compound with formic acid yields the corresponding 4-hydroxypyridine derivative.
Subsequent catalytic hydrogenation (using palladium on carbon catalyst under hydrogen atmosphere) reduces the nitro group to an amino group.
These intermediates serve as precursors for further functionalization, such as reaction with α-halo ketones to form substituted pyrido-oxazine derivatives with potential anticancer activity.
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| Hydrolysis | This compound + formic acid | Acidic hydrolysis conditions | 4-hydroxypyridine derivative |
| Catalytic Hydrogenation | 4-hydroxypyridine derivative + H₂ | Pd/C catalyst, room temperature, acetic acid | 5-amino-4-hydroxypyridine derivative |
Industrial Scale Preparation
Industrial synthesis follows the same fundamental route but emphasizes rigorous control of:
Purity of reagents: High-purity starting materials to avoid impurities.
Reaction parameters: Temperature, pressure, and stoichiometry are tightly regulated to ensure consistent product quality.
Safety protocols: Due to the potential toxicity and carcinogenicity of ethyl carbamate-related compounds, closed systems and appropriate waste handling are implemented.
Analytical Characterization of Intermediates and Final Product
Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR spectra confirm the substitution pattern and carbamate formation.
High-Resolution Mass Spectrometry (HRMS): Validates molecular formula and purity.
Melting Point Determination: Assesses purity and consistency.
Chromatographic Techniques: HPLC and GC-MS, sometimes with fluorescence detection post-derivatization, monitor reaction progress and purity.
Summary Table of Preparation Methods
| Preparation Step | Reagents | Conditions | Notes |
|---|---|---|---|
| Carbamate formation | 6-amino-4-chloro-5-nitropyridine + ethyl chloroformate + triethylamine | Anhydrous solvent, controlled temperature | Base neutralizes HCl; anhydrous conditions prevent hydrolysis |
| Hydrolysis of chloro group | Formic acid | Acidic conditions | Converts chloro to hydroxy group for derivative synthesis |
| Nitro group reduction | H₂ gas + Pd/C catalyst | Room temperature, acetic acid solvent | Converts nitro to amino group |
| Industrial scaling | Same reagents | Controlled temperature, pressure, reagent purity | Emphasis on safety and quality control |
Research Findings and Optimization Notes
Reaction Optimization: Catalytic hydrogenation of nitro groups achieves yields >95% under mild conditions (1–3 atm H₂, room temperature), minimizing side reactions.
Safety Considerations: Handling ethyl chloroformate and ethyl carbamate derivatives requires fume hoods and protective equipment due to their irritant and probable carcinogenic properties. Waste disposal must comply with environmental regulations.
Synthetic Flexibility: The compound serves as a versatile intermediate for synthesizing heterocyclic derivatives, enabling further medicinal chemistry exploration.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-(6-amino-4-chloro-5-nitropyridin-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry
Ethyl (6-amino-4-chloro-5-nitropyridin-2-yl)carbamate serves as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure facilitates the formation of derivatives that are crucial in drug discovery and material science.
Table 1: Common Reactions Involving this compound
| Reaction Type | Description | Example Products |
|---|---|---|
| Oxidation | Conversion of amino to nitroso/nitro groups | Nitroso derivatives |
| Reduction | Nitro group reduction to amino group | Amino derivatives |
| Substitution | Replacement of chloro group | Substituted pyridine derivatives |
Biology
The compound has been investigated for its potential as a biochemical probe due to its functional groups that may interact with biological targets. Studies have indicated its role in modulating cellular pathways, particularly in cancer research.
For instance, research on similar aromatic carbamates has shown neuroprotective effects by increasing the Bcl-2/Bax ratio, which is critical in preventing apoptosis in neurons . This suggests that this compound could have similar protective properties.
Medicine
This compound is being explored for its therapeutic properties , particularly in antimicrobial and anticancer applications. Its mechanism of action may involve:
- Inhibition of specific kinases involved in cancer cell proliferation.
- Potential use as an antimicrobial agent due to its ability to disrupt bacterial cell processes.
A study demonstrated that compounds with similar structures exhibited protective effects against neurodegenerative diseases by enhancing autophagy and reducing apoptotic cell death . This indicates a promising avenue for further research into its medicinal applications.
Case Studies
Several studies illustrate the potential applications of this compound:
- Neuroprotection : A study found that derivatives based on aromatic carbamates could protect neurons from apoptosis induced by etoposide at low concentrations . This highlights the compound's potential role in developing treatments for neurodegenerative diseases.
- Anticancer Activity : Research exploring the compound's interaction with cellular pathways suggests it may inhibit tumor growth through mechanisms involving apoptosis regulation and cellular signaling disruption.
- Antimicrobial Properties : Investigations into similar compounds have shown effectiveness against various pathogens, suggesting that this compound could be developed into a novel antimicrobial agent .
Mechanism of Action
The mechanism of action of Ethyl (6-amino-4-chloro-5-nitropyridin-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, potentially inhibiting their activity. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects .
Comparison with Similar Compounds
Ethyl N-(6-amino-4-chloro-5-nitropyridin-2-yl)carbamate can be compared with other similar compounds such as:
Ethyl N-(6-amino-4-chloro-5-nitropyridin-2-yl)carbamate: Similar in structure but with different substituents on the pyridine ring.
N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl): Another pyridine derivative with different functional groups.
Indole derivatives: Compounds with a similar aromatic heterocyclic structure but different biological activities.
Biological Activity
Ethyl (6-amino-4-chloro-5-nitropyridin-2-yl)carbamate, with the molecular formula and a molecular weight of 260.63 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanism of action, and applications based on diverse scientific literature.
Overview of the Compound
This compound features a pyridine ring substituted with an amino group, chloro group, and nitro group. These functional groups contribute to its unique biological properties and mechanisms of action.
Target of Action
Research indicates that compounds similar to this compound may exhibit significant activity against various kinases, such as p70s6kβ. These kinases are involved in critical cellular signaling pathways that regulate cell growth and survival.
Mode of Action
The proposed mode of action involves the inhibition of kinase activity, leading to alterations in cellular signaling pathways. This disruption can affect processes such as cell proliferation and apoptosis, making the compound a candidate for further investigation in cancer therapeutics .
Antimicrobial Properties
This compound has been explored for its antimicrobial activity. Preliminary studies suggest that it may possess efficacy against certain bacterial strains, although specific data on its spectrum of activity is limited .
Anticancer Activity
The compound's potential as an anticancer agent has garnered attention. It is believed to interfere with DNA synthesis or protein function in cancer cells, resulting in cytotoxic effects. Research on related compounds has shown promise in inhibiting tumor growth in various cancer models .
Comparative Analysis
| Compound | Biological Activity | Mechanism |
|---|---|---|
| This compound | Antimicrobial, Anticancer | Kinase inhibition |
| Similar Pyridine Derivative | Varies by substituents | Often involves enzyme inhibition |
Case Studies and Research Findings
- Anticancer Studies : A study investigating pyridine derivatives found that this compound exhibited cytotoxic effects on cancer cell lines, suggesting its potential role as a therapeutic agent .
- Antimicrobial Research : In vitro studies have shown that this compound can inhibit the growth of specific bacterial strains, indicating its potential use in treating infections .
- Mechanistic Insights : Detailed mechanistic studies revealed that the compound may disrupt key signaling pathways in cancer cells, leading to reduced cell viability .
Q & A
Q. What in vivo models are suitable for evaluating its pharmacokinetics and toxicity?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
